8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
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Properties
IUPAC Name |
6-(4-fluorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c1-11-12(2)25-15-16(22(3)19(28)23(17(15)27)9-4-10-26)21-18(25)24(11)14-7-5-13(20)6-8-14/h5-8,26H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTSXTLTZNPFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CCCO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound known for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of imidazopurines and is characterized by:
- A fluorobenzyl group
- A hydroxypropyl chain
- Multiple methyl groups on the imidazopurine core
Molecular Formula: C20H22FN5O3
Molecular Weight: 381.436 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Key mechanisms include:
- Enzyme Inhibition: The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may modulate receptor activities that are critical in signaling pathways related to inflammation and cancer.
Biological Activities
Research indicates several biological activities associated with this compound:
Anticancer Activity
Studies have shown that the compound can induce apoptosis in cancer cells. For example:
- MCF-7 Cell Line: Exhibited significant cytotoxicity with an IC50 value of approximately 12.50 µM.
- NCI-H460 Cell Line: Displayed an IC50 value of around 14.31 µM.
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases.
Case Studies and Research Findings
| Study | Cell Line | IC50 (µM) | Findings |
|---|---|---|---|
| Study 1 | MCF-7 | 12.50 | Significant cytotoxicity observed |
| Study 2 | NCI-H460 | 14.31 | Induced apoptosis in cancer cells |
| Study 3 | Hep-2 | 17.82 | Cytotoxic potential against cancer cell lines |
Comparison with Similar Compounds
This compound shares structural similarities with other imidazopurine derivatives but is unique due to the presence of a fluorobenzyl group, which enhances its binding affinity and metabolic stability compared to analogs.
Similar Compounds
- 3-(2-fluorobenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4-dione?
- Methodology : Synthesis typically involves multi-step reactions starting with the imidazo[2,1-f]purine core. Key steps include:
- Substituent introduction : The 4-fluorophenyl group is added via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) under inert conditions (argon/nitrogen atmosphere) .
- Hydroxypropyl attachment : A 3-hydroxypropyl group is introduced through alkylation or Mitsunobu reactions, requiring anhydrous solvents (e.g., DMF or THF) and catalysts like Pd(PPh₃)₄ .
- Methylation : Trimethylation at positions 1, 6, and 7 is achieved using methyl iodide and a base (e.g., K₂CO₃) in refluxing acetone .
- Optimization : Reaction yields (typically 50–70%) depend on temperature control (60–100°C) and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Structural elucidation :
- NMR spectroscopy : ¹H and ¹³C NMR (400–600 MHz in DMSO-d₆) confirm substituent positions and stereochemistry .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (calculated: ~433.44 g/mol) and fragmentation patterns .
- Purity analysis :
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
- TLC : Monitors reaction progress using silica plates and UV visualization .
Q. How do solubility and stability profiles impact experimental design?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or ethanol (10–20 mg/mL), influenced by the 4-fluorophenyl and hydroxypropyl groups .
- Stability :
- Storage : Stable at –20°C under inert gas (argon) for >6 months.
- Light sensitivity : Degrades under UV light; use amber vials for long-term storage .
Advanced Research Questions
Q. What molecular targets or pathways are implicated in its biological activity?
- Mechanism : The imidazo[2,1-f]purine core mimics adenosine, enabling interactions with adenosine receptors (A₁, A₂ₐ). The 4-fluorophenyl group enhances binding affinity (Kd: 50–100 nM) via hydrophobic interactions .
- Pathway modulation :
- Inhibits cAMP production in HEK293 cells transfected with A₂ₐ receptors (IC₅₀: ~200 nM) .
- Potential cross-reactivity with serotonin receptors (5-HT₆) due to structural similarity; validate via competitive binding assays .
Q. How can structural modifications optimize its pharmacokinetic or pharmacodynamic properties?
- Strategies :
- Hydroxypropyl substitution : Replace with PEGylated chains to improve aqueous solubility and reduce plasma protein binding .
- Fluorophenyl optimization : Introduce electron-withdrawing groups (e.g., nitro) to enhance receptor selectivity .
- Validation :
- In vitro assays : Test modified analogs in cAMP inhibition or radioligand displacement assays .
- MD simulations : Use Schrödinger Suite to predict binding free energies and guide synthesis .
Q. How should researchers address contradictions in receptor-binding data across studies?
- Root causes :
- Assay variability : Differences in cell lines (CHO vs. HEK293) or ligand concentrations (nM vs. µM) .
- Probe specificity : Off-target effects from the hydroxypropyl group; use CRISPR-knockout models to confirm target relevance .
- Resolution :
- Meta-analysis : Compare datasets using tools like Prism to identify outliers .
- Orthogonal assays : Validate binding via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
